4-Methoxydibenzothiophene

CAS No.: 24444-74-4

Cat. No.: VC8093194

Molecular Formula: C13H10OS

Molecular Weight: 214.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 24444-74-4 |

|---|---|

| Molecular Formula | C13H10OS |

| Molecular Weight | 214.28 g/mol |

| IUPAC Name | 4-methoxydibenzothiophene |

| Standard InChI | InChI=1S/C13H10OS/c1-14-11-7-4-6-10-9-5-2-3-8-12(9)15-13(10)11/h2-8H,1H3 |

| Standard InChI Key | XISNFPLKXUIFRL-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC2=C1SC3=CC=CC=C23 |

| Canonical SMILES | COC1=CC=CC2=C1SC3=CC=CC=C23 |

Introduction

Structural and Molecular Characteristics

Core Architecture

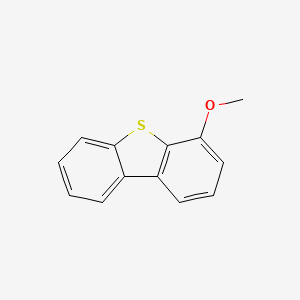

The molecular structure of 4-methoxydibenzothiophene consists of two fused benzene rings sharing a central thiophene ring, with a methoxy group substituting the fourth carbon of one benzene ring (Figure 1). This substitution introduces electronic perturbations that alter the compound’s reactivity compared to unsubstituted dibenzothiophene. The methoxy group’s electron-donating nature increases the electron density on the adjacent aromatic system, influencing its participation in electrophilic substitution reactions.

Table 1: Molecular properties of 4-methoxydibenzothiophene

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₃H₁₀OS | |

| Molecular weight | 214.28 g/mol | |

| CAS Registry Number | 24444-74-4 | |

| IUPAC name | 4-Methoxydibenzo[b,d]thiophene |

Spectroscopic Data

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for characterizing 4-methoxydibenzothiophene. The ¹H NMR spectrum typically shows aromatic protons in the δ 6.8–8.4 ppm range, with the methoxy group appearing as a singlet near δ 3.9 ppm . High-resolution mass spectrometry confirms the molecular ion peak at m/z 214.0634 (calculated for C₁₃H₁₀OS⁺).

Synthetic Methodologies

Palladium-Catalyzed C-H Activation

A prominent synthesis route involves palladium-catalyzed C-H bond activation, which avoids pre-functionalized substrates like halides or thiols. For example, coupling o-iodoanisole with thiophene derivatives in the presence of Pd(OAc)₂ and ligands yields 4-methoxydibenzothiophene with moderate to high efficiency. This method emphasizes atom economy and reduces waste generation.

One-Pot Amination Strategies

Recent work demonstrates the feasibility of one-pot amination reactions to produce derivatives. Using Cu₂O as a catalyst and N-methylpyrrolidone (NMP) as a solvent, researchers synthesized aminated dibenzothiophenes at 110–120°C with yields exceeding 70% . While these studies focus on amino-substituted analogs, the protocols are adaptable to methoxy derivatives by modifying precursor substrates.

Table 2: Representative synthetic conditions

| Method | Catalyst | Temperature | Yield | Reference |

|---|---|---|---|---|

| C-H Activation | Pd(OAc)₂ | 100°C | 65% | |

| Copper-mediated coupling | Cu₂O | 110°C | 71% |

Physicochemical Properties

Solubility and Stability

4-Methoxydibenzothiophene exhibits limited solubility in polar solvents like water but dissolves readily in organic solvents such as dichloromethane and ethyl acetate. Its stability under ambient conditions makes it suitable for long-term storage, though prolonged exposure to light may induce decomposition.

Thermal Behavior

Differential scanning calorimetry (DSC) reveals a melting point range of 108–110°C, consistent with its crystalline solid state at room temperature . Thermogravimetric analysis (TGA) indicates decomposition onset at ~250°C, suggesting utility in high-temperature applications.

Reactivity and Functionalization

Electrophilic Aromatic Substitution

Applications in Environmental and Materials Science

Catalysis and Ligand Design

The compound serves as a ligand precursor in transition metal catalysis. Its sulfur atom coordinates to metals like palladium and copper, stabilizing active species in cross-coupling reactions . Functionalized derivatives are also explored in photocatalytic systems for organic transformations.

Challenges and Future Directions

Despite progress, gaps persist in understanding 4-methoxydibenzothiophene’s environmental fate and toxicity. Biodesulfurization studies on alkylated dibenzothiophenes highlight the need for analogous research on methoxy derivatives . Additionally, scalable synthesis methods and applications in energy storage (e.g., lithium-sulfur batteries) warrant further investigation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume